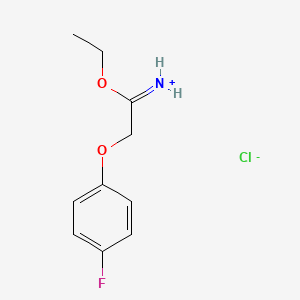

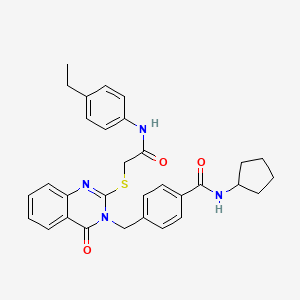

![molecular formula C16H19N5O B3007867 N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393784-18-4](/img/structure/B3007867.png)

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound can be synthesized via a one-pot two-step process . Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, a solvent-free condensation/reduction reaction sequence yields the desired product. Notably, the isolation and purification of the aldimine intermediate are not required .

Chemical Reactions Analysis

The compound serves as a valuable building block in organic synthesis. Its reactivity can be harnessed for the preparation of active pharmaceutical ingredients, bioactive molecules, and agrochemicals. Notably, reductive amination is a commonly used approach for C–N bond construction in the pharmaceutical industry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a valuable building block in drug discovery. Its unique structure and heterocyclic nature make it an attractive scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a precursor for active pharmaceutical ingredients (APIs), bioactive molecules, and natural products .

Anticancer Properties

Several studies have investigated pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. While specific data on this compound are limited, related analogs have shown promise. Researchers have synthesized fluorinated pyrazolo[3,4-d]pyrimidines with 1,3,4-thiadiazole heterocyclic rings, which exhibited cytotoxic effects against cancer cells .

Heterocycle Reactions

The compound’s synthesis involves a solvent-free condensation/reduction reaction sequence. The one-pot reductive amination proceeds via the formation of N-(5-pyrazolyl)imine as a key intermediate. This methodology stands out for its operational ease, short reaction time, and lack of requirement for isolating and purifying the aldimine intermediate .

Physiological and Pharmacological Activities

Pyrazole derivatives, including this compound, have attracted attention due to their diverse physiological and pharmacological properties. Researchers explore their potential as agents for various therapeutic applications, such as anti-inflammatory, antiviral, and antitumor activities .

Synthetic Methods and Toolbox

Reductive amination remains a commonly used approach in pharmaceutical chemistry for C–N bond construction. The compound’s structure and ease of synthesis contribute to its relevance in drug development. Researchers continue to innovate synthetic methods to prepare N-heterocyclic amines efficiently .

Characterization Techniques

The synthesized N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes thorough characterization. Techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis provide insights into its structure and properties .

Mecanismo De Acción

Target of Action

The primary target of N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is Protein Kinase D . Protein Kinase D plays a crucial role in various cellular processes, including cell proliferation, survival, and migration .

Mode of Action

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine acts as a potent inhibitor of Protein Kinase D . It binds to the kinase in an ATP-competitive manner, preventing the phosphorylation and subsequent activation of downstream targets .

Biochemical Pathways

The inhibition of Protein Kinase D by N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine affects several biochemical pathways. These include pathways involved in cell proliferation and survival, potentially leading to the suppression of tumor growth .

Pharmacokinetics

For instance, its bioavailability would determine how much of the compound reaches the target site to exert its inhibitory effect .

Result of Action

The result of N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine’s action is the inhibition of Protein Kinase D activity. This leads to a decrease in cell proliferation and survival, which could potentially result in the suppression of tumor growth .

Action Environment

The action of N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of other compounds could affect its binding to Protein Kinase D. Additionally, factors such as pH and temperature could impact the stability and efficacy of the compound .

Propiedades

IUPAC Name |

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-16(2,3)20-14-13-9-19-21(15(13)18-10-17-14)11-5-7-12(22-4)8-6-11/h5-10H,1-4H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBFTOHUSRYSRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-bromo-2-[(4-fluoro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3007786.png)

![7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B3007789.png)

![7-Fluoro-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007790.png)

![N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B3007791.png)

![[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3007796.png)

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3007798.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)

![2-(4-chlorophenoxy)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B3007801.png)